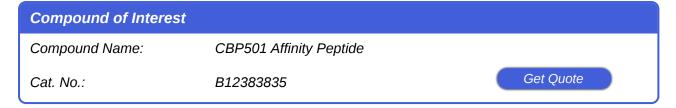


Application Notes and Protocols: Administering CBP501 in Combination with Nivolumab

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of CBP501 in combination with nivolumab, drawing from preclinical rationale and clinical trial data. The following sections detail the mechanisms of action, clinical trial designs, quantitative outcomes, and suggested experimental protocols for further research.

Mechanism of Action

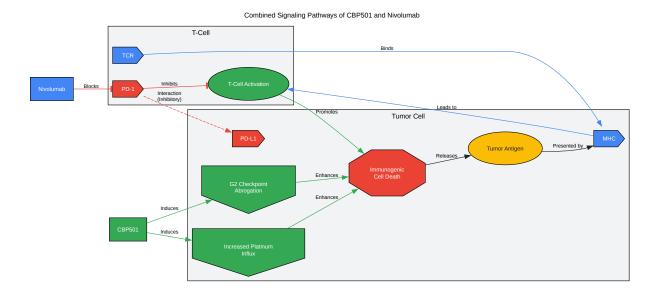
CBP501 and nivolumab exert their anti-tumor effects through distinct but potentially synergistic mechanisms.

- Nivolumab: A fully human IgG4 monoclonal antibody that acts as an immune checkpoint inhibitor.[1][2][3] It binds to the programmed death-1 (PD-1) receptor on T-cells, blocking its interaction with the ligands PD-L1 and PD-L2, which are often expressed on tumor cells.[1] [2][4] This blockade releases the "brake" on the immune system, restoring the ability of T-cells to recognize and attack cancer cells.[4][5]
- CBP501: A synthetic peptide that functions as a G2 checkpoint abrogator and a calmodulin-modulating agent.[6][7][8] Its mechanism is multimodal, including increasing the influx of platinum-based chemotherapies (like cisplatin) into tumor cells and inducing immunogenic cell death.[6][9] Preclinical studies have indicated that CBP501 can act synergistically with immune checkpoint inhibitors, such as anti-PD-1 antibodies, to suppress tumor growth.[8][9]



This is partly attributed to an increase in CD8+ T-cells and a decrease in M2 macrophages within the tumor microenvironment.[8]

The combination of CBP501 and nivolumab, often administered with a platinum-based chemotherapy, aims to simultaneously enhance the direct killing of tumor cells and potentiate the anti-tumor immune response.



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Caption: Signaling pathways of CBP501 and nivolumab.

Clinical Trial Data

The combination of CBP501 and nivolumab, primarily with cisplatin, has been evaluated in Phase 1b and Phase 2 clinical trials.

Phase 1b Dose-Escalation Study (NCT03113188)

This open-label study assessed the safety and recommended Phase 2 dose (RP2D) of CBP501 and cisplatin in combination with nivolumab in patients with advanced solid tumors.[6] [10]

Table 1: Dose Escalation Cohorts and Regimen[6][9]

Cohort	CBP501 Dose (mg/m²)	Cisplatin Dose (mg/m²)	Nivolumab Dose (mg)	Administration Schedule
1	16	60	240	Once every 21 days
2	25	60	240	Once every 21 days
3	16	75	240	Once every 21 days
4	25	75	240	Once every 21 days

Table 2: Efficacy in Dose-Escalation Cohort (Interim Analysis)[6]



Metric	Result (n=17)	
Unconfirmed Partial Response	18% (3/17)	
Stable Disease (>3 months)	41% (7/17)	
Disease Control	41% (7/17)	
Overall Survival (>8 months)	53% (9/17)	

Phase 2 Randomized Study in Advanced Pancreatic Cancer (NCT04953962)

This multicenter, open-label study evaluated the efficacy and safety of different combinations of CBP501, cisplatin, and nivolumab in patients with advanced exocrine pancreatic cancer.[11] [12]

Table 3: Treatment Arms[11][12][13]

Arm	Treatment Combination
1	CBP501 25 mg/m² + Cisplatin 60 mg/m² + Nivolumab 240 mg
2	CBP501 16 mg/m² + Cisplatin 60 mg/m² + Nivolumab 240 mg
3	CBP501 25 mg/m ² + Cisplatin 60 mg/m ²
4	Cisplatin 60 mg/m² + Nivolumab 240 mg

Table 4: Efficacy Results[13]



Metric	Arm 1	Arm 2	Arm 3	Arm 4
3-Month Progression-Free Survival (3MPFS)	44.4%	44.4%	11.1%	33.3%
Overall Response Rate (ORR)	22.2%	0%	0%	0%
Median Progression-Free Survival (PFS) (months)	2.4	2.1	1.5	1.5
Median Overall Survival (OS) (months)	6.3	5.3	3.7	4.9

Experimental Protocols

The following are suggested protocols for preclinical and clinical evaluation of the CBP501 and nivolumab combination.

Preclinical Evaluation in Syngeneic Mouse Models

Objective: To assess the in vivo efficacy and immunological effects of CBP501 and an antimouse PD-1 antibody.

Materials:

- Syngeneic mouse tumor model (e.g., CT26 colorectal carcinoma in BALB/c mice)[9]
- CBP501
- Anti-mouse PD-1 antibody (nivolumab surrogate)
- Cisplatin

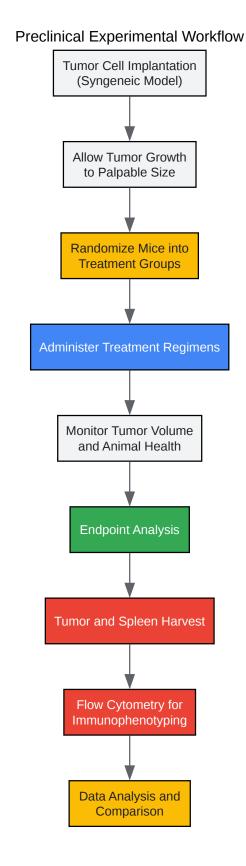


- Vehicle control
- Mice (6-8 weeks old)

Protocol:

- Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
- Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., Vehicle, Cisplatin alone, Cisplatin + anti-PD-1, Cisplatin + CBP501, Cisplatin + CBP501 + anti-PD-1).
- Drug Administration: Administer drugs according to a predetermined schedule (e.g., intraperitoneal injection for cisplatin and CBP501, intravenous for anti-PD-1).
- Tumor Measurement: Measure tumor volume every 2-3 days using calipers.
- Immunophenotyping: At the end of the study, harvest tumors and spleens for flow cytometric analysis of immune cell populations (e.g., CD8+ T-cells, regulatory T-cells, M2 macrophages).
- Data Analysis: Compare tumor growth inhibition and changes in immune cell populations between treatment groups.





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Caption: Preclinical experimental workflow.



Clinical Trial Protocol (Adapted from NCT03113188 and NCT04953962)

Objective: To evaluate the safety and efficacy of CBP501 in combination with nivolumab and cisplatin in patients with advanced solid tumors.

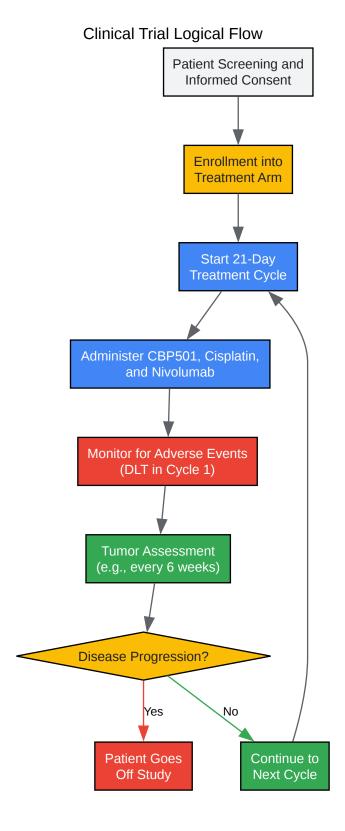
Patient Population:

- Pathologically confirmed, locally advanced or metastatic solid tumors.
- ECOG performance status of 0-1.[6]
- Adequate organ function (hematological, renal, and hepatic).[10]

Treatment Plan:

- Patient Screening and Enrollment: Screen patients for eligibility based on inclusion and exclusion criteria. Obtain informed consent.
- Treatment Cycle: Administer treatment in 21-day cycles.[10]
- Drug Administration:
 - Administer CBP501 and cisplatin simultaneously via a 1-hour intravenous infusion.
 - Following the CBP501/cisplatin infusion, administer nivolumab as a separate intravenous infusion.[6]
- Monitoring and Assessment:
 - Monitor for adverse events, particularly infusion-related reactions.
 - Perform tumor assessments (e.g., via CT or MRI scans) every 6 weeks.
- Dose Limiting Toxicity (DLT) Observation: In dose-escalation phases, the DLT observation period is the first 21-day cycle.[9]





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Caption: Clinical trial logical flow.



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